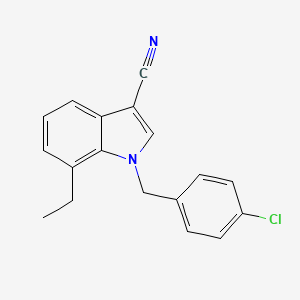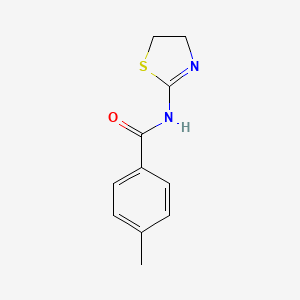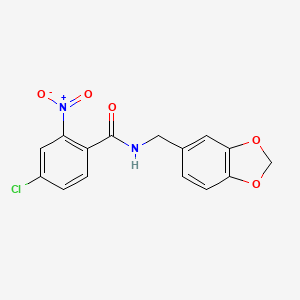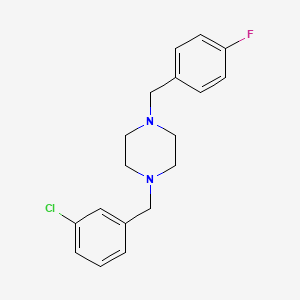
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to a class of compounds known as designer drugs, which are created to mimic the effects of illegal drugs. JWH-018 is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body.
作用機序
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile acts as a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. These receptors are responsible for a wide range of physiological processes, including pain perception, appetite regulation, and mood modulation. When 1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile binds to these receptors, it produces a range of effects, including altered perception, relaxation, and euphoria.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile produces a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces a range of psychological effects, including altered perception, relaxation, and euphoria. These effects are thought to be due to the activation of the endocannabinoid system, which is involved in the regulation of a wide range of physiological processes.
実験室実験の利点と制限
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also several limitations to its use, including the potential for abuse and the lack of long-term safety data.
将来の方向性
There are several future directions for research on 1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile, including the development of more selective cannabinoid agonists for use in the treatment of various diseases. Researchers are also investigating the potential therapeutic applications of cannabinoids in the treatment of cancer, epilepsy, and other neurological disorders. Additionally, there is ongoing research into the long-term effects of cannabinoid use on the brain and other parts of the body.
合成法
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with 1H-indole-3-carbonitrile in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography. Other methods include the use of palladium-catalyzed coupling reactions or the use of microwave-assisted synthesis.
科学的研究の応用
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been used to investigate the role of the endocannabinoid system in pain perception, appetite regulation, and mood modulation. 1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbonitrile has also been used to study the effects of cannabinoid agonists on the cardiovascular system, as well as their potential therapeutic applications in the treatment of various diseases.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-7-ethylindole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2/c1-2-14-4-3-5-17-15(10-20)12-21(18(14)17)11-13-6-8-16(19)9-7-13/h3-9,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBRYKQBZGFPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-7-ethylindole-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5852014.png)

![2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5852036.png)
![3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5852049.png)
![4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5852054.png)




![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)
![ethyl 4-{[3-(2-pyridinyl)acryloyl]amino}benzoate](/img/structure/B5852099.png)
![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)